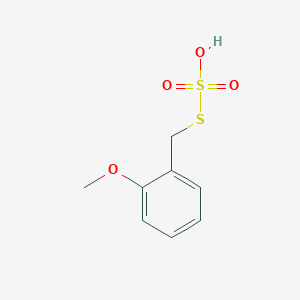
S-(2-Methoxybenzyl) O-hydrogen sulfurothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Methoxybenzyl) O-hydrogen sulfurothioate is an organic compound that features a methoxybenzyl group attached to a sulfurothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Methoxybenzyl) O-hydrogen sulfurothioate typically involves the reaction of 2-methoxybenzyl alcohol with thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methoxybenzyl alcohol and thiosulfuric acid.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 2-methoxybenzyl alcohol is slowly added to a solution of thiosulfuric acid under stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
S-(2-Methoxybenzyl) O-hydrogen sulfurothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfurothioate group to a thiol or sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are often conducted in anhydrous solvents under inert atmospheres.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions. The reactions are usually performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
S-(2-Methoxybenzyl) O-hydrogen sulfurothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-(2-Methoxybenzyl) O-hydrogen sulfurothioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its action include:
Nucleophilic Attack: The sulfurothioate group can attack electrophilic centers in target molecules.
Electrophilic Attack: The methoxybenzyl group can be activated to form electrophilic intermediates that react with nucleophiles.
Comparison with Similar Compounds
S-(2-Methoxybenzyl) O-hydrogen sulfurothioate can be compared with other similar compounds, such as:
S-(2-Aminoethyl) hydrogen sulfurothioate: This compound features an aminoethyl group instead of a methoxybenzyl group. It has different reactivity and applications.
S-(2-Hydroxybenzyl) O-hydrogen sulfurothioate: The hydroxybenzyl group provides different chemical properties and reactivity compared to the methoxybenzyl group.
Uniqueness
The presence of the methoxybenzyl group in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10O4S2 |
|---|---|
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1-methoxy-2-(sulfosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O4S2/c1-12-8-5-3-2-4-7(8)6-13-14(9,10)11/h2-5H,6H2,1H3,(H,9,10,11) |
InChI Key |
YMUYDQAVXLCQMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















